molecular formula C12H16 B3021844 3-(4-Isopropylphenyl)-1-propene CAS No. 3897-64-1

3-(4-Isopropylphenyl)-1-propene

Cat. No.: B3021844
CAS No.: 3897-64-1
M. Wt: 160.25 g/mol
InChI Key: QBLYEXXCHLBGNO-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-1-propene, also known as p-cymene, is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a propene group attached to a benzene ring substituted with an isopropyl group at the para position. This compound is commonly found in essential oils of various plants and is used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Isopropylphenyl)-1-propene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with propene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Dehydrogenation of p-Cymene: This process involves the dehydrogenation of p-cymene using a catalyst such as platinum or palladium at high temperatures.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic dehydrogenation of p-cymene. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form p-cymene hydroperoxide using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced to form p-cymene using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and catalysts like molybdenum complexes.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    p-Cymene hydroperoxide. p-Cymene.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

3-(4-Isopropylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other aromatic compounds and as a solvent in organic reactions.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-1-propene involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.

    Antioxidant Activity: Scavenges free radicals, preventing oxidative damage to cells.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

3-(4-Isopropylphenyl)-1-propene can be compared with other similar compounds such as:

    4-Isopropylphenol: Similar structure but with a hydroxyl group instead of a propene group.

    3-(4-Isopropylphenyl)propanal: Contains an aldehyde group instead of a propene group.

    Diethyl (4-isopropylphenyl)phosphonate: Contains a phosphonate group instead of a propene group.

Uniqueness

This compound is unique due to its combination of aromatic and aliphatic properties, making it versatile in various chemical reactions and applications.

Properties

IUPAC Name

1-propan-2-yl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-5-11-6-8-12(9-7-11)10(2)3/h4,6-10H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLYEXXCHLBGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052102
Record name p-Isopropylphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4395-92-0
Record name p-Isopropylphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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